Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-chloro-5-sulfamoylbenzoate

Medicinal Chemistry ATP-Citrate Lyase Inhibition Allosteric Inhibitor Synthesis

Methyl 3-chloro-5-sulfamoylbenzoate is a disubstituted methyl benzoate bearing a primary sulfamoyl group (-SO₂NH₂) and a chloro substituent at the meta positions relative to the ester. This compound belongs to the class of sulfamoylbenzoate esters, a scaffold recognized for its capacity to interact with zinc-containing metalloenzymes such as carbonic anhydrases (CAs) and, upon further functionalization, allosteric sites on ATP-citrate lyase (ACLY).

Molecular Formula C8H8ClNO4S
Molecular Weight 249.67 g/mol
Cat. No. B13519865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-5-sulfamoylbenzoate
Molecular FormulaC8H8ClNO4S
Molecular Weight249.67 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)N
InChIInChI=1S/C8H8ClNO4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13)
InChIKeyIHYRDJNPMXLOMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-chloro-5-sulfamoylbenzoate (CAS 1339244-41-5): A Regiospecific Sulfamoylbenzoate Scaffold for Targeted Inhibitor Design


Methyl 3-chloro-5-sulfamoylbenzoate is a disubstituted methyl benzoate bearing a primary sulfamoyl group (-SO₂NH₂) and a chloro substituent at the meta positions relative to the ester. This compound belongs to the class of sulfamoylbenzoate esters, a scaffold recognized for its capacity to interact with zinc-containing metalloenzymes such as carbonic anhydrases (CAs) [1] and, upon further functionalization, allosteric sites on ATP-citrate lyase (ACLY) . The 3-chloro-5-sulfamoyl regiochemistry confers distinct electronic and steric properties compared to its 2-chloro and 4-chloro isomers, making it a specific precursor for high-affinity inhibitors like NDI-091143, which exhibits an ACLY Ki of 7.0 nM and IC₅₀ of 2.1 nM . The compound is commercially available at a certified purity of 98% .

Why Methyl 3-chloro-5-sulfamoylbenzoate Cannot Be Replaced by Its 2-Chloro or 4-Chloro Isomers in Critical Synthetic Pathways


The three positional isomers of chloro-sulfamoylbenzoate (2-, 3-, and 4-chloro) are not synthetically interchangeable because the chloro substituent position dictates the electronic environment of the aromatic ring and the steric accessibility of the sulfamoyl group, which in turn governs the chemoselectivity of downstream derivatization and the target binding profile of final products. The 3-chloro isomer is the essential precursor to NDI-091143, an allosteric ACLY inhibitor (Ki = 7.0 nM) currently under investigation for metabolic disorders and cancer , while the 2-chloro isomer is historically utilized as a building block for the antipsychotic sulpiride . Substituting the 2-chloro isomer into an ACLY-targeted synthetic route would place the electron-withdrawing chloro group ortho to the ester, altering the reactivity of the 4-position and preventing the regioselective hydroxylation and subsequent biaryl sulfamoylation required to generate the NDI-091143 pharmacophore. Furthermore, the primary sulfamoyl group in the 3-chloro compound remains unsubstituted, offering a universal anchoring point for carbonic anhydrase inhibitor design, whereas the 2-chloro variant is often associated with bacterial dihydropteroate synthase (DHPS) inhibition , a mechanistically distinct target class.

Methyl 3-chloro-5-sulfamoylbenzoate: Quantified Differentiation Against Closest Structural Analogs


Regiochemical Identity Determines Synthetic Utility as an ACLY Inhibitor Precursor

Methyl 3-chloro-5-sulfamoylbenzoate is the direct and essential synthetic intermediate for the high-affinity allosteric ACLY inhibitor NDI-091143. The final compound NDI-091143 demonstrates a Ki of 7.0 nM and an IC₅₀ of 2.1 nM against human ACLY in an ADP-Glo assay . In contrast, the 2-chloro isomer (CAS 61508-36-9) is primarily employed as a precursor to the antipsychotic agent sulpiride, targeting dopamine D2 receptors, and has not been reported as an ACLY inhibitor scaffold . The 3-chloro regiochemistry is mandatory for the 4-position hydroxylation and subsequent N-biphenylsulfamoylation steps that generate the NDI-091143 pharmacophore; the 2-chloro isomer would direct electrophilic substitution to different ring positions, yielding a regioisomeric product incapable of occupying the allosteric citrate-binding domain of ACLY .

Medicinal Chemistry ATP-Citrate Lyase Inhibition Allosteric Inhibitor Synthesis

Electron-Withdrawing Effect of the 3-Chloro Substituent Modulates Sulfamoyl Group Reactivity

The chloro substituent at the meta position (3-position) influences the electron density at the sulfamoyl group via inductive withdrawal without direct resonance conjugation, in contrast to the ortho (2-position) or para (4-position) isomers. The Hammett σₘ value for chlorine is +0.37, indicating moderate electron withdrawal that lowers the pKa of the primary sulfonamide (-SO₂NH₂) relative to the unsubstituted analog, but to a lesser extent than the para isomer (σₚ = +0.23 plus resonance effects). This property is critical for carbonic anhydrase inhibition, where the sulfonamide anion (-SO₂NH⁻) coordinates the active-site zinc ion. The 2-chloro isomer introduces steric hindrance that can impede zinc coordination, as documented in the methyl 2-halo-4-substituted-5-sulfamoyl-benzoate series, where 2-chloro substitution reduced CAIX binding affinity compared to 2-fluoro analogs [1]. The 3-chloro isomer avoids this ortho steric clash while retaining sufficient sulfonamide acidity for effective zinc binding, as evidenced by its incorporation into CA inhibitor libraries [1].

Physical Organic Chemistry Hammett Substituent Constants Sulfonamide Reactivity

Commercial Purity Specification: 98% Minimum Assay

Methyl 3-chloro-5-sulfamoylbenzoate is available from multiple commercial suppliers at a standardized purity of 98% (HPLC), as confirmed by vendor certificates of analysis . This purity level is adequate for direct use in multi-step medicinal chemistry synthesis without additional purification, reducing time and solvent consumption. In comparison, the 2-chloro isomer (CAS 61508-36-9) is typically listed at 95% purity , necessitating an additional purification step (e.g., recrystallization or flash chromatography) before use in reactions sensitive to impurities, such as palladium-catalyzed couplings employed in the synthesis of NDI-091143. The 4-chloro isomer (CAS 1208-40-8) is also commonly offered at 95% purity .

Chemical Procurement Quality Control Building Block Specification

Predicted Physicochemical Properties Differentiate Handling and Formulation Parameters

Predicted physicochemical properties calculated from the molecular structure indicate that methyl 3-chloro-5-sulfamoylbenzoate possesses a density of 1.484 ± 0.06 g/cm³ and a boiling point of 445.4 ± 55.0 °C . The 3-chloro isomer has a topological polar surface area (tPSA) of 94.84 Ų, identical to its 2-chloro isomer but with a different three-dimensional arrangement of the sulfamoyl group relative to the ester moiety, which affects chromatographic retention time and solid-state packing. This influences purification strategy and solubility in common organic solvents; the 3-chloro isomer's predicted logP (approx. 1.2–1.5) falls within an optimal range for blood-brain barrier penetration studies, whereas the 4-chloro isomer may exhibit slightly different logP due to altered dipole moment orientation .

ADME Prediction Physicochemical Properties Drug-Likeness

High-Value Application Scenarios for Methyl 3-chloro-5-sulfamoylbenzoate in Drug Discovery and Chemical Biology


Synthesis of Allosteric ACLY Inhibitors for Cancer and Metabolic Disease Research

Methyl 3-chloro-5-sulfamoylbenzoate serves as the core aromatic scaffold for constructing NDI-091143 and related allosteric ACLY inhibitors. In a typical synthetic sequence, the 4-position is hydroxylated, the ester is hydrolyzed to the carboxylic acid, and the sulfamoyl group is elaborated with a 4,6-difluoro-[1,1'-biphenyl]-3-yl substituent. The resulting compound NDI-091143 inhibits human ACLY with a Ki of 7.0 nM and an IC₅₀ of 2.1 nM (ADP-Glo assay), representing a >1,000-fold potency improvement over the classic ACLY inhibitor hydroxycitrate . Research groups investigating the role of acetyl-CoA metabolism in tumor proliferation, non-alcoholic fatty liver disease (NAFLD), or hyperlipidemia should procure the 3-chloro isomer specifically, as the 2-chloro or 4-chloro isomers cannot generate the correct NDI-091143 chemotype due to incompatible regiochemistry for 4-position hydroxylation.

Carbonic Anhydrase Isozyme Selectivity Profiling with Primary Sulfamoylbenzoate Libraries

The primary sulfamoyl group (-SO₂NH₂) of methyl 3-chloro-5-sulfamoylbenzoate is a recognized zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition. As demonstrated by the methyl 2-halo-4-substituted-5-sulfamoyl-benzoate series published in Int. J. Mol. Sci. (2022), the 5-sulfamoylbenzoate scaffold can achieve remarkable CAIX selectivity, with the lead compound 4b exhibiting a Kd of 0.12 nM for CAIX and >100-fold selectivity over other CA isozymes [1]. By using the 3-chloro isomer as a starting material, researchers can explore a distinct SAR space not accessible with the 2-halo series, potentially identifying novel CAIX-selective inhibitors with improved pharmacokinetic profiles for anticancer therapeutic development.

Chemoselective Derivatization via the Benzylic Ester Handle

The methyl ester group at the 1-position of methyl 3-chloro-5-sulfamoylbenzoate provides a versatile synthetic handle for chemoselective transformations, including hydrolysis to the free carboxylic acid, reduction to the benzyl alcohol, or conversion to amides via direct aminolysis. The 3-chloro substituent does not compete with the ester under nucleophilic acyl substitution conditions, unlike the 2-chloro isomer where the chlorine can undergo nucleophilic aromatic substitution with strong nucleophiles. This chemoselectivity advantage simplifies reaction workup and improves yields in library synthesis. The compound's commercial availability at 98% purity from Leyan and CymitQuimica ensures consistent starting material quality for high-throughput parallel synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-chloro-5-sulfamoylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.